molecular formula C22H24N2O3S B4775921 N~1~-mesityl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

N~1~-mesityl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

Cat. No. B4775921
M. Wt: 396.5 g/mol
InChI Key: GRROVSCUNAUHMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multiple steps, including reactions with sulfonyl chlorides and amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing the typical approach to synthesizing sulfonamide derivatives (Sarojini et al., 2012). Such methodologies might be applicable to the synthesis of N1-mesityl-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide, highlighting the importance of sulfonyl chloride precursors and amine components in the synthesis process.

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy is pivotal in determining the configuration and conformation of compounds like N1-mesityl-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide. For example, similar analysis techniques were used to characterize methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, revealing detailed information about its molecular and chemical properties (Gültekin et al., 2020).

Chemical Reactions and Properties

The reactivity of sulfonamide compounds with various reagents can lead to a wide range of chemical transformations. For instance, the methylation of naphthyridines demonstrated the influence of methyl groups on the chemical structure and reactivity, which can be relevant for understanding the chemical behavior of N1-mesityl-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide (Hamada et al., 1971).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for the study of this compound could include further investigation of its synthesis, properties, and potential applications. This could involve exploring different synthetic routes, studying its reactivity under various conditions, and testing its activity against different biological targets .

properties

IUPAC Name

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-15-11-16(2)22(17(3)12-15)23-21(25)14-24(4)28(26,27)20-10-9-18-7-5-6-8-19(18)13-20/h5-13H,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRROVSCUNAUHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)-N-(2,4,6-trimethylphenyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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